3-Bromopropylamine hydrobromide
Overview
Description
3-Bromopropylamine hydrobromide is a chemical compound that has been utilized in various synthetic applications. It serves as a versatile reagent for the alkylation of cysteine residues in proteins and peptides, as described in a study where it was used for the quantitative analysis of cysteine residues, showing that its derivative, S-3-aminopropylcysteine, elutes uniquely in amino acid analysis systems .
Synthesis Analysis
The synthesis of compounds related to 3-bromopropylamine hydrobromide often involves bromination reactions. For instance, 5,6-dihydro-4H-1,3-oxazine hydrobromides were synthesized through the autocyclization of N-(3-bromopropyl)amides . Another study reported the synthesis of a bromo-capped diruthenium complex that generates bromine in situ, which could be related to the reactivity of bromine in compounds like 3-bromopropylamine hydrobromide . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, was reported to be simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular structure of compounds containing bromine, similar to 3-bromopropylamine hydrobromide, has been studied using various techniques. For example, the structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride was determined by X-ray diffraction analysis10. This highlights the importance of structural analysis in understanding the properties and reactivity of brominated compounds.
Chemical Reactions Analysis
3-Bromopropylamine hydrobromide and related compounds participate in a variety of chemical reactions. The formation of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide through a cyclization pathway involving intramolecular coordination is one such example . Bromination reactions are also common, as seen in the selective synthesis of brominated bipyridines and the preparation of brominated pyridines [6, 7].
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopropylamine hydrobromide are influenced by the presence of the bromine atom and the amine group. The reactivity of bromine atoms in brominated pyridines, for instance, was studied to prepare various derivatives, indicating the influence of bromine on the chemical behavior of these compounds . The autocyclization efficiency of N-(3-bromopropyl)amides is also affected by electron-donating amide α-substituents, which is relevant to the properties of 3-bromopropylamine hydrobromide .
Scientific Research Applications
CO2 Capture
3-Bromopropylamine hydrobromide is utilized in the synthesis of a room temperature ionic liquid for CO2 capture. The ionic liquid, formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, can reversibly sequester CO2 as a carbamate salt. This substance is comparable in efficiency to commercial amine sequestering agents, is nonvolatile, and functions without water (Bates, Mayton, Ntai, & Davis, 2002).
Novel Chemical Synthesis
The compound reacts with N-hydroxyphthalimide in the presence of DBU, leading to the formation of N-(3-aminooxypropyl)-phthalimide due to an unusual intramolecular rearrangement. This reaction is part of a process to synthesize novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).
Amino Acid Analysis
3-Bromopropylamine hydrobromide is used for quantitative analysis of cysteine residues in proteins and peptides. It produces a unique derivative, S-3-aminopropylcysteine, which elutes distinctly in amino acid analysis systems. This method is effective for quantitating cysteine in proteins (Hale, Beidler, & Jue, 1994).
Fluorescent Analog Synthesis
It is involved in the synthesis of a fluorescent analog of polychlorinated biphenyls. The reaction introduces a free primary amine group into the parent compound, aiding in the development of a continuous flow immunosensor assay for detecting polychlorinated biphenyls (Charles, Conrad, Jacobs, Bart, & Kusterbeck, 1995).
Protein Sequencing
In protein sequencing, it is used for the alkylation of cysteine residues. This facilitates the identification of cysteines during sequencing and has advantages over other alkylating agents due to low background and the absence of preview (Jue & Hale, 1994).
Passivation in Solar Cells
3-Bromopropylamine hydrobromide is used in the passivation of surface defects in all-inorganic CsPbI2Br carbon-based perovskite solar cells. It improves the photoelectric conversion efficiency of these solar cells by facilitating better energy level arrangement and accelerating the extraction of holes (Huo et al., 2023).
Safety And Hazards
3-Bromopropylamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
properties
IUPAC Name |
3-bromopropan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYSSSTRHVOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18370-81-5 (Parent) | |
Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003714 | |
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DSSTOX Substance ID |
DTXSID8063674 | |
Record name | 3-Bromopropylamine hydrobromide | |
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Molecular Weight |
218.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Bromopropylamine hydrobromide | |
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Product Name |
3-Bromopropylamine hydrobromide | |
CAS RN |
5003-71-4 | |
Record name | 3-Bromopropylamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5003-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropylamine hydrobromide | |
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Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
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Record name | 3-Bromopropylamine hydrobromide | |
Source | EPA DSSTox | |
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Record name | 3-bromopropylamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.341 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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